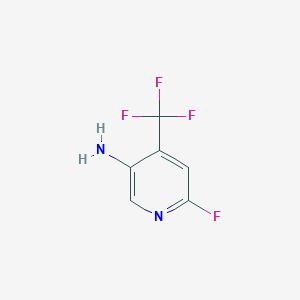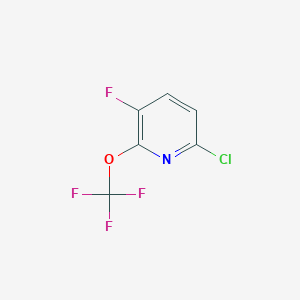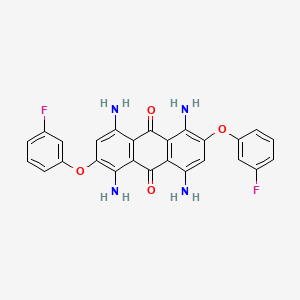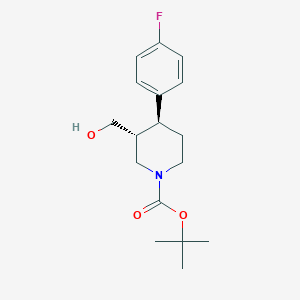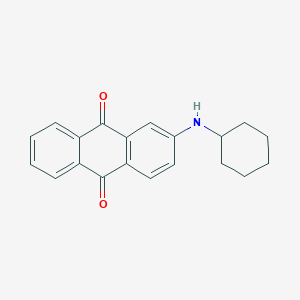
2-(Cyclohexylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)anthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields such as dyes, pigments, and pharmaceuticals. The compound’s structure consists of an anthracene-9,10-dione core with a cyclohexylamino group attached, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclohexylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically isolated and purified using large-scale crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: Hydroquinone derivatives with antioxidant properties.
Substitution: Various substituted anthraquinone derivatives with potential pharmaceutical applications.
Scientific Research Applications
2-(Cyclohexylamino)anthracene-9,10-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound with antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The cyclohexylamino group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2-Aminoanthracene-9,10-dione: A similar compound with an amino group, studied for its anticancer properties.
1,4-Dihydroxyanthracene-9,10-dione: Known for its antioxidant properties and use in the synthesis of other anthraquinone derivatives.
Uniqueness
2-(Cyclohexylamino)anthracene-9,10-dione stands out due to the presence of the cyclohexylamino group, which imparts unique chemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
36985-68-9 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(cyclohexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H19NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h4-5,8-13,21H,1-3,6-7H2 |
InChI Key |
IDCFFZRRWJOPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





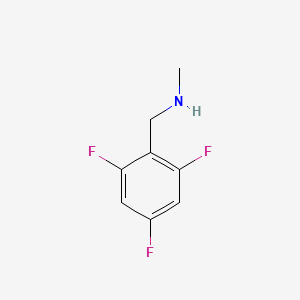
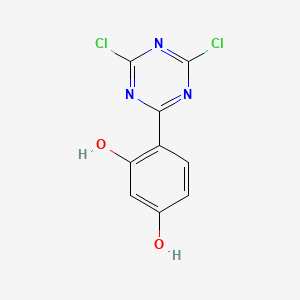
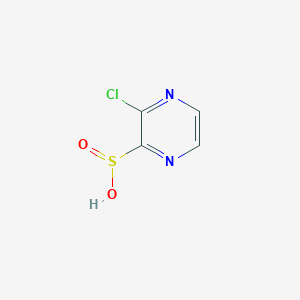
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

